molecular formula C8H18ClNO B14348655 N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride CAS No. 91485-07-3

N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride

Cat. No.: B14348655
CAS No.: 91485-07-3
M. Wt: 179.69 g/mol
InChI Key: HKFDCPLSHRTXMW-UHFFFAOYSA-M
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Description

N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is a quaternary ammonium compound known for its surfactant properties. It is widely used in various industrial and scientific applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride typically involves the reaction of tertiary amines with ethylene oxide and hydrochloric acid. The process is carried out in two steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can produce various quaternary ammonium salts .

Scientific Research Applications

N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)-N,N,2-trimethylprop-2-en-1-aminium chloride is unique due to its specific chemical structure, which provides distinct surfactant properties and makes it suitable for a wide range of applications. Its ability to disrupt cell membranes and interact with proteins sets it apart from other similar compounds .

Properties

CAS No.

91485-07-3

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

2-hydroxyethyl-dimethyl-(2-methylprop-2-enyl)azanium;chloride

InChI

InChI=1S/C8H18NO.ClH/c1-8(2)7-9(3,4)5-6-10;/h10H,1,5-7H2,2-4H3;1H/q+1;/p-1

InChI Key

HKFDCPLSHRTXMW-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C[N+](C)(C)CCO.[Cl-]

Origin of Product

United States

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